molecular formula C20H19N5O2S B14957739 2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide

2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B14957739
M. Wt: 393.5 g/mol
InChI Key: MBWBTPHHCMNKLR-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that integrates multiple functional groups, including a methoxyphenyl group, a triazolopyridine moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the triazolopyridine intermediate, followed by its coupling with a thiazole derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-4-methyl-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a promising candidate for drug development .

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H19N5O2S/c1-13-18(28-20(22-13)14-6-5-7-15(12-14)27-2)19(26)21-10-9-17-24-23-16-8-3-4-11-25(16)17/h3-8,11-12H,9-10H2,1-2H3,(H,21,26)

InChI Key

MBWBTPHHCMNKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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